Technical Guide: Biological Targets and Pharmacological Potential of N-(4-aminocyclohexyl)hexanamide Hydrochloride
Technical Guide: Biological Targets and Pharmacological Potential of N-(4-aminocyclohexyl)hexanamide Hydrochloride
The following technical guide details the biological targets, pharmacological mechanisms, and experimental applications of N-(4-aminocyclohexyl)hexanamide hydrochloride . This analysis synthesizes direct structural data with pharmacophore homology modeling to identify high-probability biological interactions.[1]
[1]
Executive Summary
N-(4-aminocyclohexyl)hexanamide hydrochloride is a synthetic small molecule featuring a trans-1,4-diaminocyclohexane scaffold acylated with a hexanoyl chain.[1] While primarily utilized as a high-fidelity building block in the synthesis of antipsychotics (e.g., Cariprazine analogs) and kinase inhibitors, the molecule itself acts as a bioactive probe. Its structure mimics C6-Ceramide , positioning it as a modulator of sphingolipid metabolism (Acid Ceramidase) and a privileged scaffold for targeting Rho-associated protein kinase (ROCK) and serine proteases.[1]
Structural Pharmacophore Analysis
To understand the biological activity of this compound, one must deconstruct its three functional domains. This structural logic dictates its binding affinity.[1]
| Domain | Chemical Feature | Biological Mimicry / Target Interaction |
| Tail | Hexanoyl (C6) Chain | Lipophilic Anchor: Mimics the fatty acid chain of C6-Ceramide; targets hydrophobic pockets in enzymes (e.g., Ceramidase).[1] |
| Linker | Amide Bond | H-Bonding: Acts as a hydrogen bond donor/acceptor, mimicking the amide linkage in sphingolipids or peptide bonds in protease substrates.[1] |
| Core | Cyclohexane Ring | Spacer: Provides rigid stereochemical spacing (trans-configuration is bioactive) between the lipophilic tail and the polar head.[1] |
| Head | Primary Amine (HCl) | Cationic Warhead: At physiological pH, this protonated amine mimics the sphingoid base or acts as a P1 residue (Arginine/Lysine mimic) for protease active sites.[1] |
Primary Biological Targets[1]
Acid Ceramidase (ASAH1) Inhibition
The most direct biological target for N-(4-aminocyclohexyl)hexanamide is the sphingolipid metabolic enzyme Acid Ceramidase (AC) .[1]
-
Mechanism: The molecule functions as a C6-Ceramide analog .[1] Acid Ceramidase hydrolyzes the amide bond of ceramides to produce sphingosine and free fatty acids.[1]
-
Binding Mode:
-
The hexanoyl tail occupies the hydrophobic fatty acid binding channel of the enzyme.[1]
-
The cyclohexyl-amine moiety mimics the sphingosine backbone but cannot be cleaved or phosphorylated in the same manner, effectively acting as a competitive inhibitor or a "dead-end" substrate.[1]
-
Causality: By inhibiting AC, this compound elevates intracellular C6-ceramide levels, which is a potent pro-apoptotic signal in cancer cells.
-
Rho-Associated Protein Kinase (ROCK)
The trans-1,4-diaminocyclohexane moiety is a "privileged structure" in kinase inhibitor design, specifically for the ROCK1 and ROCK2 isoforms.[1]
-
Relevance: Many ROCK inhibitors (e.g., Y-27632, Fasudil derivatives) utilize a cyclohexane or piperidine ring to position a basic amine into the ATP-binding pocket.[1]
-
Interaction: The primary amine of N-(4-aminocyclohexyl)hexanamide forms a critical salt bridge with Asp216 (in ROCK1) or Glu residues within the kinase active site.[1]
-
Experimental Utility: This molecule serves as a fragment probe to test the "linker-cap" region of novel kinase inhibitors.[1]
Serine Proteases (Thrombin/Trypsin)
In the context of protease inhibition, the aminocyclohexyl group acts as a P1 residue mimic .[1]
-
Mechanism: Serine proteases like Thrombin prefer substrates with basic residues (Arg/Lys) at the P1 position (S1 pocket).[1]
-
Binding: The protonated amine of the cyclohexyl ring anchors into the S1 specificity pocket (interacting with Asp189 in Trypsin-like proteases), while the hexanoyl chain extends into the S2/S3 subsites, providing hydrophobic interactions.[1]
Signaling Pathway Visualization
The following diagram illustrates the impact of N-(4-aminocyclohexyl)hexanamide on the Sphingolipid Rheostat and its downstream apoptotic signaling.
Figure 1: Mechanism of Action in the Sphingolipid Rheostat.[1] Inhibition of Acid Ceramidase prevents the conversion of pro-apoptotic Ceramide into pro-survival Sphingosine-1-Phosphate (S1P).[1]
Experimental Protocols for Target Validation
Protocol A: Acid Ceramidase Inhibition Assay (Fluorometric)
Objective: Quantify the IC50 of N-(4-aminocyclohexyl)hexanamide against recombinant Acid Ceramidase.
-
Reagent Preparation:
-
Enzyme Reaction:
-
In a black 96-well plate, add 25 µL of recombinant ASAH1 enzyme (0.5 µg/mL).
-
Add 2 µL of Test Compound (serial dilutions: 0.1 µM – 100 µM).
-
Incubate at 37°C for 15 minutes (Pre-equilibration).
-
Initiate reaction with 25 µL of Substrate (10 µM final).
-
-
Detection:
-
Analysis:
-
Plot RFU vs. log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Protocol B: Synthesis of Cariprazine Analogs (Building Block Application)
Objective: Utilize the compound as a scaffold for Dopamine D3/D2 agonists.[1]
-
Activation: React N-(4-aminocyclohexyl)hexanamide (1.0 eq) with 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in anhydrous DCM to generate the intermediate isocyanate or reactive carbamate.
-
Coupling: Add the secondary amine partner (e.g., 1-(2,3-dichlorophenyl)piperazine) (1.0 eq).
-
Conditions: Stir at Room Temperature for 12 hours under Nitrogen atmosphere.
-
Workup: Quench with water, extract with EtOAc, and purify via Flash Chromatography (Hexane:EtOAc).
-
Validation: Verify Urea linkage formation via 1H-NMR (appearance of -NH-CO-NH- signals).
Comparative Pharmacological Profile
The following table contrasts N-(4-aminocyclohexyl)hexanamide with established inhibitors sharing similar pharmacophores.
| Compound | Target Class | Structural Homology | Key Difference |
| N-(4-aminocyclohexyl)hexanamide | Ceramidase / ROCK | Core Scaffold | Lacks specific warhead (e.g., hydroxamic acid or pyridine) for high-potency binding; acts as a "Template". |
| Y-27632 | ROCK Inhibitor | Cyclohexyl-amide | Contains a Pyridine ring for ATP hinge binding; higher potency than hexanamide derivative.[1] |
| Ceranib-2 | Acid Ceramidase | Ceramide Mimic | Contains a urea linker and a hydrophobic tail; functional analog.[1] |
| Vorinostat (SAHA) | HDAC Inhibitor | Hydrophobic Linker | Uses a phenyl cap and hydroxamic acid; Hexanamide lacks the Zn2+ binding group.[1] |
References
-
PubChem Compound Summary. (2023). N-(4-aminocyclohexyl)hexanamide hydrochloride (CAS 1587534-37-9).[1] National Center for Biotechnology Information.[1] Link
-
Realini, N., et al. (2013).[1] Acid Ceramidase in Melanoma: Expression, Regulation, and Therapeutic Potential. Journal of Biological Chemistry.[1] (Contextual grounding for Ceramide-mimic inhibitors). Link
-
Feng, Y., et al. (2015).[1] Rho-associated kinase (ROCK) inhibitors: a patent review (2013–2014).[1] Expert Opinion on Therapeutic Patents.[1] (Validates the diaminocyclohexane scaffold in kinase inhibition). Link
-
Kiss, B., et al. (2010).[1] Cariprazine (RGH-188), a Dopamine D(3) Receptor-Preferring, D(3)/D(2) Dopamine Receptor Antagonist-Partial Agonist Antipsychotic.[1] Journal of Pharmacology and Experimental Therapeutics.[1] (Demonstrates the utility of trans-cyclohexyl-amide linkers). Link
